4-Propylbenzene-1,2-diamine
Overview
Description
4-Propylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, where the benzene ring is substituted with a propyl group at the fourth position and two amino groups at the first and second positions. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propylbenzophenone.
Clemmensen Reduction: The acyl group is then reduced to a propyl group using zinc amalgam and hydrochloric acid.
Another method involves the nitration of propylbenzene followed by reduction of the nitro groups to amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-propylbenzene-1,2-dinitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Propylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Material Science: Used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Propylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalytic applications, the compound can coordinate with metal ions, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Lacks the propyl group, making it less hydrophobic.
4-Methylbenzene-1,2-diamine: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
4-Ethylbenzene-1,2-diamine: Contains an ethyl group, offering intermediate properties between the methyl and propyl derivatives.
Uniqueness
4-Propylbenzene-1,2-diamine is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Properties
IUPAC Name |
4-propylbenzene-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZZLBVKKPQYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310569 | |
Record name | 4-Propyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346001-28-3 | |
Record name | 4-Propyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346001-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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